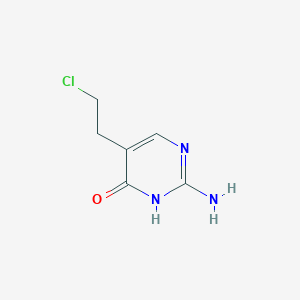

2-Amino-5-(2-chloroethyl)pyrimidin-4-OL

Description

Historical Context and Evolution of Pyrimidine (B1678525) Research

The journey into pyrimidine chemistry began long before the structure itself was understood. In 1776, Carl Wilhelm Scheele isolated uric acid, a fused pyrimidine (purine) derivative. wikipedia.org This was followed by the isolation of other pyrimidine-related compounds like alloxan (B1665706) in 1818. mdpi.com However, the systematic study of this class of compounds gained momentum in the late 19th century. In 1884, German chemist Albrecht Pinner was the first to synthesize a pyrimidine by condensing ethyl acetoacetate (B1235776) with amidines. nih.gov A year later, he proposed the name "pyrimidin" for the parent heterocycle. nih.gov

The fundamental structure of pyrimidine itself was first prepared in 1900 by Gabriel and Colman. nih.gov The early 20th century saw the identification of the pyrimidine bases—cytosine, thymine, and uracil—as essential components of nucleic acids, cementing the biological importance of this heterocyclic system. mdpi.com This discovery opened the floodgates for research into their metabolism, synthesis, and role in genetics, evolving from basic structural chemistry to complex biochemical and medicinal applications.

Ubiquity of the Pyrimidine Scaffold in Biologically Active Molecules

The pyrimidine framework is a recurring motif in a vast array of molecules essential for life and medicine. mdpi.com Its most prominent role is as the structural core for three of the five primary nucleobases in DNA and RNA: cytosine, thymine, and uracil. mdpi.com Beyond genetics, the pyrimidine ring is found in thiamine (B1217682) (vitamin B1) and is a key pharmacophoric element in numerous therapeutic agents. mdpi.comnih.gov

The versatility of the pyrimidine scaffold has been exploited by medicinal chemists to develop drugs for a wide range of diseases. britannica.comcallaix.com Its nitrogen atoms act as hydrogen bond acceptors, and the ring system can serve as a bioisostere for other aromatic systems, enabling interaction with diverse biological targets. researchgate.net This has led to the development of pyrimidine-containing drugs with anticancer, antiviral, antibacterial, anti-inflammatory, and cardiovascular activities. wikipedia.org

| Compound Class/Name | Biological Significance/Use | Reference |

|---|---|---|

| Cytosine, Thymine, Uracil | Core components of nucleic acids (DNA/RNA) | mdpi.com |

| Thiamine (Vitamin B1) | Essential nutrient and coenzyme in metabolism | nih.gov |

| 5-Fluorouracil | Anticancer agent (antimetabolite) | brieflands.com |

| Zidovudine (AZT) | Antiviral drug for HIV treatment | nih.gov |

| Imatinib | Anticancer agent (tyrosine kinase inhibitor) | brieflands.com |

| Sulfadiazine | Antibacterial sulfonamide drug | scbt.com |

| Barbiturates | Central nervous system depressants | nih.gov |

Rationale for Academic Research on 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL and Analogous Structures

Academic research into novel substituted pyrimidines like this compound is driven by the scaffold's proven track record in drug discovery and its potential to yield new tools for chemical biology.

Substituted pyrimidines are considered "privileged scaffolds" in medicinal chemistry. britannica.com This means the core structure is capable of binding to multiple, diverse biological targets by presenting different functional groups in specific spatial orientations. The pyrimidine ring can be readily altered at its 2, 4, 5, and 6 positions, allowing for the systematic exploration of chemical space to optimize biological activity. britannica.comwikipedia.org

The introduction of various substituents can modulate a compound's potency, selectivity, and pharmacokinetic properties. acs.org This strategic functionalization is a cornerstone of modern drug development, enabling researchers to fine-tune molecules for specific therapeutic purposes, from inhibiting enzymes like kinases to modulating protein-protein interactions. nih.gov The synthesis of libraries of substituted pyrimidines is a common and effective strategy for discovering new lead compounds for a wide range of diseases. mdpi.combritannica.com

While extensive research on the specific compound this compound is not widely available in public literature, its chemical structure allows for its clear positioning within the broader pyrimidine chemical space based on its constituent parts. The molecule combines a biologically relevant core with a highly reactive functional group.

The core of the molecule is a 2-amino-pyrimidin-4-ol . This scaffold is a common feature in many biologically active compounds and is structurally related to the nucleobase cytosine. ijpsjournal.comnih.gov The 2-amino group is a key pharmacophore in numerous approved drugs, including the kinase inhibitor imatinib. mdpi.com Derivatives of 2-aminopyrimidin-4-ol are frequently synthesized as starting points for exploring various biological targets. wikipedia.org

The defining feature of this compound is the 5-(2-chloroethyl) substituent . A chloroethyl group attached to a heterocyclic ring is a classic hallmark of an alkylating agent . britannica.comnih.gov Alkylating agents are a class of reactive molecules that form strong covalent bonds with nucleophilic groups in biological macromolecules, most notably the N7 atom of guanine (B1146940) in DNA. callaix.comnih.gov This action can disrupt DNA replication and trigger cell death, a mechanism that is the basis for many first-generation anticancer drugs. britannica.comnih.gov Research into chloroethyl-substituted pyrimidine nucleosides has shown their potential as antineoplastic agents, directly linking this functional group with anticancer activity in the context of a pyrimidine scaffold.

Therefore, this compound is positioned in chemical space as a potential reactive probe or a precursor for an alkylating drug . Its structure suggests it is designed to interact with biological systems by first being recognized through its pyrimidine core, and then forming a covalent bond via its reactive chloroethyl side chain. Such compounds are of significant academic interest for their potential to irreversibly label protein binding sites or to act as cytotoxic agents for therapeutic development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(2-chloroethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c7-2-1-4-3-9-6(8)10-5(4)11/h3H,1-2H2,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHBPEUNXXHIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of the 2 Amino 5 2 Chloroethyl Pyrimidin 4 Ol Scaffold

Investigations into Functional Group Transformations on the Pyrimidine (B1678525) Ring

The reactivity of the pyrimidine ring is influenced by its electron-deficient nature and the interplay of its various functional groups.

Reactivity at the 2-Amino Position

The 2-amino group in the pyrimidine ring is a key site for derivatization. Although it is a poor nucleophile due to the electron-withdrawing nature of the pyrimidine ring, it can undergo a variety of reactions typical of aromatic amines, such as acylation, alkylation, and reactions with aldehydes. semanticscholar.orgijpsjournal.com

Acylation: The 2-amino group can be acylated using acyl chlorides or anhydrides. However, the reaction can sometimes lead to undesired N,N-diacylation products. semanticscholar.org The choice of reagents and reaction conditions is crucial to control the outcome. For instance, acylation of 2-amino-4-hydroxypyrimidines with bulky acyl halides like pivaloyl chloride can favor O-acylation at the 4-position instead of N-acylation. rsc.org

Alkylation: N-alkylation of the 2-amino group is also a feasible transformation. Reductive alkylation, using an aldehyde or ketone in the presence of a reducing agent like formic acid, can yield N-monosubstituted 2-aminopyrimidines. researchgate.net Transition metal-catalyzed N-alkylation reactions using alcohols as alkylating agents have also been developed, offering high regioselectivity for the amino group over the ring nitrogens. google.com

Reactions with Aldehydes: The 2-amino group can react with aldehydes, such as formaldehyde, to form methylol derivatives or methylenebis(aminopyrimidines), demonstrating its nucleophilic character. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | N-acylaminopyrimidines / N,N-diacylaminopyrimidines | semanticscholar.orgrsc.org |

| Reductive Alkylation | Aldehyde, Formic Acid | N-alkylaminopyrimidines | researchgate.net |

| Catalytic N-Alkylation | Alcohol, Transition Metal Catalyst | N-alkylaminopyrimidines | google.com |

| Reaction with Formaldehyde | Formaldehyde | N-(hydroxymethyl)aminopyrimidines | nih.gov |

Tautomeric Considerations and Reactivity at the 4-Hydroxyl Position

The 4-hydroxyl group of the pyrimidine ring is subject to keto-enol tautomerism, existing in equilibrium with the pyrimidin-4(1H)-one and pyrimidin-4(3H)-one forms. researchgate.net For 4-hydroxypyrimidine (B43898) and its derivatives, the keto (pyrimidinone) form is known to be the more stable tautomer in solution and the solid state. nih.govchemicalbook.com This tautomerism is critical as it dictates the reactivity at this position, presenting an ambident nucleophile with potential reaction sites at the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation).

The selectivity between N- and O-alkylation is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the substituents on the pyrimidine ring. acs.org

O-Alkylation: Hard electrophiles, such as trialkyloxonium salts or dialkyl sulfates, tend to favor O-alkylation. wiley-vch.de Studies on 2-amino-4-hydroxypyrimidines have shown that O-acylation and O-sulphonylation can be achieved, particularly with sterically demanding acyl or sulphonyl halides. rsc.org The presence of substituents at the 6-position of the pyrimidine ring can also drive selectivity towards O-alkylation. acs.org

N-Alkylation: Softer electrophiles, like alkyl iodides, generally favor N-alkylation. wiley-vch.de Direct alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with alkyl halides often yields a mixture of N- and O-alkylated products. acs.org

Chemical Modifications of the 5-(2-Chloroethyl) Substituent

The 5-(2-chloroethyl) group provides a reactive handle for further derivatization. The chlorine atom on the ethyl side chain is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups and the extension of the side chain.

The reactivity of this group is analogous to other benzylic or activated alkyl halides. msu.edu The carbon atom attached to the chlorine is electrophilic and can be attacked by various nucleophiles.

Nucleophilic Substitution: The chloroethyl group can readily undergo SN2 reactions with nucleophiles such as amines, thiols, azides, and alkoxides to form a diverse range of derivatives. This is a common strategy for building more complex molecules from a halogenated precursor.

Elimination Reactions: Under appropriate basic conditions, elimination of HCl could potentially occur to form a 5-vinylpyrimidine derivative, although this pathway would compete with substitution.

| Reaction Type | Nucleophile | Resulting Functional Group | Reference |

|---|---|---|---|

| Substitution | Amines (R-NH2) | -CH2CH2-NHR | |

| Substitution | Thiols (R-SH) | -CH2CH2-SR | |

| Substitution | Azide (N3-) | -CH2CH2-N3 | |

| Substitution | Alkoxides (R-O-) | -CH2CH2-OR |

Synthesis and Characterization of Structural Analogs and Derivatives of 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL

The synthesis of structural analogs of this compound can be approached through systematic modification of the pyrimidine core or by derivatization of the side chain. The primary method for constructing the 2-aminopyrimidine (B69317) ring involves the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine (B92328). rsc.org

Systematic Variation of Substituents at the Pyrimidine Core

Creating a library of analogs involves altering the substituents at various positions on the pyrimidine ring.

Variation at the 2-position: Starting with substituted guanidines in the initial cyclization reaction allows for the direct introduction of substituents on the 2-amino group. researchgate.net

Variation at the 4- and 6-positions: The choice of the three-carbon precursor in the condensation with guanidine dictates the substituents at positions 4, 5, and 6. For example, reacting β-ketoesters with guanidine hydrochloride is a common method to synthesize 5- and 6-substituted 2-aminopyrimidin-4-ones. rsc.org Alternatively, starting from a pre-formed pyrimidine like 2-amino-4,6-dichloropyrimidine, various nucleophiles can be introduced at the 4- and 6-positions via nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov The C4 position is generally more reactive towards nucleophilic attack than the C2 or C6 positions. youtube.comstackexchange.com

Variation at the 5-position: The substituent at the 5-position can be varied by selecting an appropriately substituted β-dicarbonyl compound for the initial ring formation. Post-synthesis modification is also possible; for instance, 5-iodo-2-aminopyrimidine can be used as a precursor for Sonogashira or Suzuki coupling reactions to introduce alkyne or aryl groups, respectively. nih.gov

Derivatization and Extension of the 5-Substituent Chain

The 5-(2-chloroethyl) group serves as an excellent anchor point for extending the carbon chain and introducing new functionalities. As discussed in section 3.1.3, the chlorine atom can be displaced by a wide range of nucleophiles. This allows for the synthesis of a vast library of derivatives with modified side chains.

For example, reaction with a primary amine would introduce a secondary amine into the side chain. Subsequent reactions on this newly introduced functional group can further elaborate the structure. This strategy is crucial in medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound by systematically modifying its peripheral regions.

| Modification Site | Synthetic Strategy | Example Precursors/Reactions | Reference |

|---|---|---|---|

| Pyrimidine Core (General) | Condensation of β-dicarbonyl compound with guanidine | β-ketoesters + Guanidine HCl | rsc.org |

| Position 2 | Use of substituted guanidines in cyclization | N-alkylguanidines | researchgate.net |

| Positions 4 & 6 | Nucleophilic aromatic substitution (SNAr) | 2-amino-4,6-dichloropyrimidine + Amines | mdpi.comnih.gov |

| Position 5 | Palladium-catalyzed cross-coupling | 5-iodo-2-aminopyrimidine + Alkynes/Boronic acids | nih.gov |

| 5-Substituent Chain | Nucleophilic substitution on chloroethyl group | Reaction with amines, thiols, azides, etc. |

Synthesis of Fused Pyrimidine Systems (e.g., Pyrrolo[2,3-d]pyrimidines)

The this compound scaffold represents a valuable starting material for the synthesis of fused pyrimidine systems, most notably the medicinally significant pyrrolo[2,3-d]pyrimidines. This class of compounds, often referred to as 7-deazapurines, is a core structure in various natural products and synthetic drugs exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The synthesis of the pyrrolo[2,3-d]pyrimidine ring system from the this compound scaffold typically involves an intramolecular cyclization reaction, leveraging the reactive chloroethyl side chain at the C5 position.

A key strategy for this transformation is analogous to the well-established synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol from 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. In this patented method, the acetal (B89532) group serves as a masked aldehyde. Under acidic conditions, the acetal is hydrolyzed to the corresponding aldehyde, which then undergoes an intramolecular condensation with the adjacent amino group at the C6 (or C4) position, followed by dehydration to form the fused pyrrole (B145914) ring.

For the this compound scaffold, a similar cyclization pathway can be envisioned. The chloroethyl group can be converted into a suitable electrophilic center to facilitate intramolecular attack by the C4-amino group (or its tautomeric equivalent). One plausible approach involves a base-mediated intramolecular cyclization. Treatment of the substrate with a suitable base could promote an intramolecular nucleophilic substitution, where the amino group displaces the chloride to form the pyrrolidine (B122466) ring fused to the pyrimidine core. Subsequent oxidation or rearrangement would then lead to the aromatic pyrrolo[2,3-d]pyrimidine system.

Alternatively, the chloroethyl group could first be eliminated to a vinyl group in the presence of a base. The resulting 2-amino-5-vinylpyrimidin-4-ol intermediate could then undergo an intramolecular cyclization, potentially via a palladium-catalyzed process or another suitable annulation strategy, to afford the desired pyrrolo[2,3-d]pyrimidine.

Detailed research findings from various studies on the synthesis of substituted pyrrolo[2,3-d]pyrimidines highlight the versatility of building upon the core pyrimidine structure. While a direct synthesis from this compound is not extensively documented, the established methodologies for related 5-substituted pyrimidines provide a strong foundation for this synthetic route. The following table summarizes key aspects of various synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives, illustrating the diversity of applicable reaction conditions and starting materials.

| Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| 6-Amino-1,3-dimethyluracil, Arylglyoxals, Barbituric acid derivatives | Tetra-n-butylammonium bromide (TBAB) | Ethanol, 50°C | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | 73-95 |

| 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol | Hydrochloric acid | Aqueous, 45°C | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | Not specified |

| 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, Amines | Potassium carbonate | Water, 95-105°C | N-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Up to 100 |

| 6-Amino-1,3-dimethyluracil, Aurones | Iodine, DMSO | 100°C | Substituted pyrrolo[2,3-d]pyrimidines | 64-99 |

Investigations into the Biological Activities of 2 Amino 5 2 Chloroethyl Pyrimidin 4 Ol and Its Analogs Excluding Clinical Human Trial Data

In Vitro Enzyme Inhibition Profile Studies

The versatility of the 2-aminopyrimidin-4-ol structure allows for modifications that can target various enzymes involved in pathological processes.

Analogs of 2-aminopyrimidin-4-ol, particularly pyrimidine (B1678525) derivatives, have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.com Research has focused on developing selective inhibitors for the inducible COX-2 isoform, which is overexpressed in various cancers and inflammatory conditions, to minimize the side effects associated with inhibiting the constitutive COX-1 isoform. nih.govrsc.org

Studies have demonstrated that certain pyrimidine derivatives exhibit high selectivity towards COX-2. mdpi.comnih.gov For instance, pyrimidine-based fluorescent compounds have been designed and synthesized, leading to the identification of potent and selective COX-2 inhibitors. rsc.org One such derivative, N-(2-((7-nitro-benzo[c] nih.govnih.govfigshare.comoxadiazol-4-yl)amino)propyl)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoro-methyl)-pyrimidin-2-amine, was identified as a novel inhibitor with an IC50 value of 1.8 μM for COX-2. rsc.org Further computational studies on dihydropyrimidinone (DHPM) derivatives, which share structural similarities, suggest they are ideal candidates for exploration as COX-2 inhibitors due to their molecular structure aligning with the requisite features for interacting with the enzyme's active site. rsc.org This selective inhibition is a promising avenue for developing anti-inflammatory agents with improved safety profiles. mdpi.comnih.gov

The pyrimidine scaffold is a privileged structure in the design of kinase inhibitors. Analogs have shown inhibitory activity against several kinases implicated in cancer and inflammatory diseases.

TBK1/IKKε Inhibition: Aminopyrimidine compounds have been specifically investigated as inhibitors of the noncanonical IκB kinases, TANK-binding kinase 1 (TBK1) and IkappaB kinase-epsilon (IKKε). nih.govgoogle.com These kinases are crucial components of innate immunity signaling pathways and have been linked to neurodegenerative diseases and cancer. nih.govmdpi.com The drug amlexanox, a known TBK1/IKKε inhibitor, has been shown to reduce proliferation, migration, and invasion in melanoma cells by suppressing downstream pathways. mdpi.cominvivogen.com The development of pyrimidine-based tool compounds is considered essential for better understanding the signaling pathways of understudied kinases like TBK1. nih.gov

Bcr-Abl Inhibition: While not directly focused on the 2-aminopyrimidin-4-ol structure, related heterocyclic compounds are central to the development of inhibitors for the Bcr-Abl tyrosine kinase, an oncoprotein driving chronic myeloid leukemia (CML). The search for potent inhibitors that can overcome resistance, particularly against the T315I mutation, is a significant area of research.

DNA Topoisomerase Inhibition: Topoisomerase inhibitors are vital anticancer agents that interfere with DNA replication, leading to cell death. wikipedia.orgyoutube.com While major classes of these inhibitors include compounds like camptothecins (for Topoisomerase I) and etoposide (B1684455) (for Topoisomerase II), some pyrimidine derivatives have also been explored for this activity. youtube.comnih.gov Certain novel aminopyrimidine-2,4-diones have been suggested to induce apoptosis through mechanisms that include DNA damage. nih.gov This suggests that the pyrimidine scaffold can be adapted to target these essential nuclear enzymes, thereby disrupting DNA replication and repair in cancer cells. nih.govbiomedpharmajournal.org

The 2-amino-4-oxo substitution on a pyrimidine ring is a key pharmacophoric feature for the potent inhibition of thymidylate synthase (TS). nih.gov TS is a critical enzyme in the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. lmaleidykla.lt Inhibition of TS leads to a "thymineless death" in proliferating cells, making it a validated target for anticancer agents. nih.gov Analogs such as pemetrexed (B1662193) and raltitrexed, which contain this core structure, are used clinically. nih.gov Research into thieno[2,3-d]pyrimidine (B153573) antifolates, which are bioisosteres of the parent structure, has shown that these compounds can act as potent inhibitors of human TS. nih.gov

A significant finding in the study of 2-aminopyrimidin-4-ol analogs is their ability to act as dual inhibitors, targeting more than one enzyme.

Dihydrofolate Reductase (DHFR) Inhibition: Many compounds designed as TS inhibitors also exhibit potent inhibitory activity against dihydrofolate reductase (DHFR). nih.govscilit.com DHFR is another crucial enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, which is necessary for the synthesis of nucleotides. lmaleidykla.lt The simultaneous inhibition of both TS and DHFR can produce a synergistic antitumor effect. nih.gov Numerous classical and nonclassical 2-amino-4-oxo-thieno[2,3-d]pyrimidine antifolates have been synthesized and shown to be potent dual inhibitors of both human TS and human DHFR, with some analogs demonstrating IC50 values in the nanomolar range for DHFR. nih.govfigshare.com For example, 2-amino-6-[(2,5-dichlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one showed significant activity against DHFR from Toxoplasma gondii (tgDHFR) with an IC50 of 2.3 μM. lmaleidykla.lt

Cellular Investigations of Growth Inhibitory Effects

The enzymatic inhibition profiles of these compounds often translate into potent antiproliferative activity at the cellular level.

Derivatives and analogs of 2-aminopyrimidin-4-ol have been extensively evaluated for their cytotoxic effects against a variety of human cancer cell lines. Thieno[2,3-d]pyrimidine and 2,4-diamino-5-methyleneaminopyrimidine derivatives have shown significant antiproliferative activity. nih.govnih.gov

For instance, a series of 2-amino-4-aryl-pyrimidine derivatives of ursolic acid demonstrated potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with one compound exhibiting an IC50 value of 0.48 μM against MCF-7 cells. rsc.org Another study on 2,4-diamino-5-methyleneaminopyrimidine derivatives found a compound (7i) that was more effective than the standard chemotherapy drug 5-FU in inhibiting the proliferation of HCT116 (colon), HT-29 (colon), MCF-7 (breast), and HeLa (cervical) cell lines. nih.gov Similarly, 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates have shown notable antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines, with one analog showing an IC50 of 0.013 μM against MCF-7 cells. nih.govresearchgate.net The antiproliferative effects of these compounds are often linked to their ability to induce cell cycle arrest and apoptosis. nih.gov

Table 1: Antiproliferative Activity of Selected 2-Aminopyrimidine (B69317) Analogs

| Compound Class | Specific Analog | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|---|

| 2,4-Diamino-5-methyleneaminopyrimidine | Compound 7i | HCT116 (Colon) | 4.93 | nih.gov |

| 2,4-Diamino-5-methyleneaminopyrimidine | Compound 7i | HT-29 (Colon) | 5.57 | nih.gov |

| 2,4-Diamino-5-methyleneaminopyrimidine | Compound 7i | MCF-7 (Breast) | 8.84 | nih.gov |

| 2,4-Diamino-5-methyleneaminopyrimidine | Compound 7i | HeLa (Cervical) | 14.16 | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate | Compound 2 | MCF-7 (Breast) | 0.013 | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate | Compound 2 | MDA-MB-231 (Breast) | 0.056 | nih.gov |

| 2-Amino-4-aryl-pyrimidine of ursolic acid | Compound 7b | MCF-7 (Breast) | 0.48 | rsc.org |

| 2-Amino-4-aryl-pyrimidine of ursolic acid | Compound 7b | HeLa (Cervical) | 0.74 | rsc.org |

Modulation of Key Cellular Pathways (e.g., Apoptosis Induction, Anti-apoptotic Protein Regulation)

The ability of a compound to induce programmed cell death, or apoptosis, is a hallmark of many anticancer agents. Pyrimidine derivatives are frequently investigated for their cytotoxic and apoptotic potential. orientjchem.orgnih.gov The induction of apoptosis is a tightly regulated process involving a cascade of molecular events, primarily governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govnih.gov

The Bcl-2 family consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bid, Puma, Noxa). nih.govresearchgate.netresearchgate.net In healthy cells, a delicate balance between these opposing factions prevents unintentional cell death. nih.gov Anti-apoptotic proteins work by sequestering their pro-apoptotic counterparts, thereby preventing the permeabilization of the mitochondrial outer membrane. mdpi.com Upon receiving a death signal, typically from cellular stress or DNA damage, pro-apoptotic "BH3-only" proteins are activated. researchgate.net They neutralize the anti-apoptotic proteins, liberating effector proteins like Bax and Bak, which then oligomerize on the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis. researchgate.net

While direct studies on 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol are not available, analogous compounds are known to trigger these pathways. The cytotoxic effects observed in various pyrimidine derivatives often correlate with the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP), key events in the apoptotic cascade. It is hypothesized that compounds like this compound could induce sufficient cellular stress, likely through mechanisms discussed below, to tip the Bcl-2 balance in favor of apoptosis.

Mechanistic Elucidation of Observed Biological Actions (based on in vitro data)

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development. Based on its chemical structure and studies of related molecules, the following mechanisms are proposed for this compound.

Proposed Molecular Mechanisms of Action

The most prominent structural feature of this compound for predicting its mechanism of action is the 2-chloroethyl group attached to the pyrimidine core. This functional group is characteristic of classical alkylating agents. nih.gov Alkylating agents are a major class of anticancer drugs that exert their cytotoxic effects by forming covalent bonds with nucleophilic moieties in cells. nih.govlibretexts.org

The proposed mechanism involves the intramolecular cyclization of the chloroethyl group to form a highly reactive aziridinium (B1262131) ion intermediate. This electrophilic species can then react with nucleophilic sites on biological macromolecules, most notably DNA. This covalent modification disrupts the normal function of these molecules, leading to cell cycle arrest and the induction of apoptosis. This mechanism is well-established for other nitrogen mustard-type compounds and is a plausible pathway for the subject compound. libretexts.org

Identification of Putative Biomolecular Targets and Ligand Interactions (e.g., DNA Alkylation, DNA Groove Binding)

The primary putative biomolecular target for an alkylating agent like this compound is deoxyribonucleic acid (DNA). nih.gov Alkylating agents covalently modify DNA bases, with the N7 position of guanine (B1146940) being a particularly common site of attack. libretexts.org This initial modification, or monoadduct formation, can lead to several downstream consequences:

DNA Damage and Repair: The cell's DNA repair machinery may attempt to remove the alkylated base, potentially leading to DNA strand breaks. libretexts.org

Replication Stress: The presence of the adduct can stall DNA polymerase during replication, leading to replication fork collapse and cell death.

Miscoding and Mutation: The alkylated base can be misread during replication, leading to mutations. libretexts.org

Given that the chloroethyl group allows for a second reactive site after the initial alkylation, the formation of DNA cross-links is also a possibility. Cross-linking, either between two bases on the same DNA strand (intrastrand) or on opposite strands (interstrand), is a particularly cytotoxic lesion as it prevents the separation of DNA strands required for replication and transcription. libretexts.org

While DNA alkylation is the most probable primary mechanism, other interactions cannot be entirely ruled out. Some heterocyclic compounds are known to bind non-covalently to the minor groove of DNA. However, this interaction is typically associated with crescent-shaped, cationic molecules, a description that does not perfectly fit this compound. Therefore, DNA alkylation remains the most strongly supported putative mechanism of action.

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov For the pyrimidine class of compounds, extensive SAR studies have been conducted, revealing key determinants of their diverse pharmacological effects. orientjchem.orgnih.gov

Correlating Substituent Variations with Modulated Biological Activities

The biological activity of the pyrimidine scaffold is highly dependent on the nature and position of its substituents. nih.gov The 2-aminopyrimidine core is a common feature in many biologically active molecules, including kinase inhibitors, where the amino group often forms critical hydrogen bonds with the hinge region of the enzyme's active site. researchgate.net

Variations at different positions on the pyrimidine ring have been shown to drastically alter potency and selectivity:

Position 2: The 2-amino group is often considered a privileged substituent. Modifications to this amine or its replacement can lead to significant changes in activity. ijpsjournal.comscispace.com

Position 4: The hydroxyl group (in the -ol tautomer) at position 4 can influence solubility and act as a hydrogen bond donor or acceptor.

The following table summarizes general SAR findings for various 2-aminopyrimidine analogs from the literature.

| Scaffold Position | Substituent Type | Observed Impact on Biological Activity | Reference Example |

|---|---|---|---|

| C2 | Amino Group | Often crucial for target binding (e.g., kinase hinge binding). | Imatinib, Palbociclib nih.gov |

| C5 | Halogen (e.g., Br) | Can increase potency in certain inhibitor classes. | PAK1 Inhibitors nih.gov |

| C5 | Aryl Groups | Can provide additional binding interactions and modulate properties. | Antimicrobial Agents nih.gov |

| C4/C6 | Various Amines | Substitution with different amines leads to a wide range of activities, including β-glucuronidase inhibition. | β-Glucuronidase Inhibitors nih.gov |

| C5 | Bulky Substituents | Can be accommodated in the major groove of DNA when incorporated by polymerases, suggesting steric tolerance. | Polymerase Substrates acs.org |

Conformational Analysis and Stereochemical Influences on Bioactivity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and stereochemistry. Conformational analysis, which explores the different spatial arrangements of a molecule, is critical for understanding how it interacts with its biological target. nih.gov

Stereochemistry plays a pivotal role, particularly in molecules with chiral centers. The classic examples are found in pyrimidine nucleosides, where the stereochemistry of the sugar moiety is absolutely critical for their function as building blocks of nucleic acids or as antiviral/anticancer drugs. researchgate.netmdpi.com Even subtle changes in the orientation of a hydroxyl or other group can abolish activity by preventing proper binding to enzymes like polymerases or reverse transcriptases. researchgate.net Although this compound is not chiral, the principles of stereochemical influence are broadly applicable. The rigid or flexible nature of a molecule can pre-organize its substituents in a specific spatial orientation, which can enhance affinity and selectivity for a biological target. nih.gov Therefore, the conformation of the pyrimidine ring and the rotational freedom around the bond connecting the chloroethyl side chain would be important factors in its interaction with DNA.

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations, Geometry Optimization)

Quantum mechanical studies, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for elucidating the electronic structure and geometry of molecules. wikipedia.orgnih.gov For pyrimidine (B1678525) derivatives, DFT calculations are routinely used to determine the most stable three-dimensional conformation through geometry optimization. tandfonline.comrsc.org This process identifies key structural parameters like bond lengths and angles. tandfonline.com

Furthermore, DFT is employed to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability. tandfonline.com Vibrational frequency analysis is also performed to confirm that the optimized structure corresponds to a true energy minimum and to compare theoretical spectra with experimental data (e.g., FTIR and Raman). acs.org Despite the common application of these methods to similar molecules, no specific DFT data for 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL were found. rsc.orgmdpi.comtandfonline.com

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a pyrimidine derivative, binds to the active site of a macromolecular target, typically a protein or enzyme. nih.govnih.gov This method is crucial in drug discovery for identifying potential therapeutic agents. mdpi.com

Prediction of Binding Modes and Energetics

Docking simulations predict the preferred orientation of the ligand within the receptor's binding pocket and estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). nih.govmdpi.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For many pyrimidine analogs, molecular docking has been successfully used to predict their binding modes with various protein kinases and other biological targets. nih.govnih.govbohrium.com However, no studies were identified that performed molecular docking of this compound with any specific biological receptor.

In Silico Prediction of Molecular Attributes Relevant to Biological Performance

In silico methods are used to predict various physicochemical and pharmacokinetic properties of a molecule based on its structure, helping to assess its potential as a drug candidate.

Prediction of Conformational Landscapes

A molecule's biological activity is often dependent on its ability to adopt a specific three-dimensional shape or conformation. Computational methods can explore the conformational landscape of a molecule to identify low-energy, stable conformers. This analysis is vital because the bioactive conformation that binds to a receptor may not be the absolute lowest energy state. Understanding the range of accessible conformations is therefore critical for docking studies and rational drug design. No conformational analysis studies specific to this compound were found.

Molecular Dynamics Simulations for Dynamic Interaction Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of a compound and its interactions with its environment, such as a biological receptor, at an atomic level of detail. For pyrimidine derivatives, MD simulations have been instrumental in understanding their conformational dynamics and the stability of their complexes with biological targets. tandfonline.com

In a typical MD simulation study of a pyrimidine derivative interacting with a protein, the system is first set up with the ligand docked into the active site of the protein. The entire system, including the protein, the ligand, and surrounding solvent molecules, is then subjected to a simulation that calculates the forces between atoms and their subsequent movements over a defined period, often on the scale of nanoseconds to microseconds. tandfonline.com

The analysis of the simulation trajectory can provide a wealth of information. For instance, the root-mean-square deviation (RMSD) of the protein and ligand atoms can be calculated to assess the stability of the protein-ligand complex over the simulation time. A stable RMSD suggests that the ligand remains bound in a consistent manner. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are more rigid upon ligand binding. tandfonline.com

These simulations can also elucidate the specific interactions that stabilize the binding of a pyrimidine derivative. This includes the analysis of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's active site residues. By understanding these dynamic interactions, researchers can gain insights into the key structural features of the ligand that are crucial for its activity, which can guide the design of new, more potent derivatives.

While no specific MD simulation data for this compound has been reported, the table below provides an illustrative example of the type of data that could be generated from such a study on a hypothetical pyrimidine derivative in complex with a target protein.

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total duration of the molecular dynamics simulation. |

| Average Ligand RMSD | 2.5 Å | The average root-mean-square deviation of the ligand from its initial docked pose, indicating stability within the binding site. |

| Average Protein RMSD | 3.1 Å | The average root-mean-square deviation of the protein backbone, reflecting overall protein stability during the simulation. |

| Key Interacting Residues | Lys78, Asp145, Phe146 | Amino acid residues in the protein's active site that form significant and persistent interactions with the ligand. |

| Dominant Interaction Type | Hydrogen Bonding | The primary type of non-covalent interaction responsible for stabilizing the ligand-protein complex. |

This hypothetical data illustrates how molecular dynamics simulations can provide detailed quantitative and qualitative insights into the dynamic behavior of a small molecule like a pyrimidine derivative when it interacts with a biological target. Such studies are invaluable in the field of drug discovery and development.

Advanced Applications and Future Research Directions

Utility as a Synthetic Intermediate for Elaborate Heterocyclic Systems

The strategic placement of an amino group, a hydroxyl (or its keto tautomer), and a reactive chloroethyl side chain makes 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL a valuable precursor for constructing fused heterocyclic systems. nih.govtandfonline.comnih.govresearchgate.netjchr.org Such fused pyrimidines often exhibit enhanced biological activities compared to their monocyclic counterparts due to modifications in properties like lipophilicity, polarity, and solubility. nih.gov

Versatility as a Building Block in Complex Organic Synthesis

The true synthetic potential of this compound lies in the reactivity of its chloroethyl group. This electrophilic side chain is primed for intramolecular cyclization reactions, serving as a linchpin for annulating new rings onto the pyrimidine (B1678525) core. For instance, this moiety can facilitate the construction of thieno[2,3-d]pyrimidine (B153573) systems, a class of compounds known for a wide array of pharmacological activities, including anticancer and antimicrobial effects. nih.govrsc.orgijacskros.comscielo.brresearchgate.net The synthesis often involves creating a thiophene (B33073) ring fused to the pyrimidine, a transformation for which the chloroethyl group is an ideal starting point for introducing the necessary sulfur-containing fragment and subsequent cyclization.

Furthermore, the chloroethyl group can undergo nucleophilic substitution with various amines, thiols, or alcohols, allowing for the attachment of diverse side chains or linkers to more complex molecular scaffolds. nih.gov This versatility enables its use in creating libraries of compounds for screening and structure-activity relationship (SAR) studies.

Precursor for Novel Pyrimidine-Based Chemical Architectures

As a precursor, this compound provides multiple reaction sites for building novel chemical architectures. nih.gov The 2-amino group can be acylated, alkylated, or used in condensation reactions to form fused systems like triazolo[1,5-a]pyrimidines. researchgate.net The pyrimidin-4-ol exists in tautomeric equilibrium with its keto form, 4(3H)-pyrimidinone, and the hydroxyl/oxo group can be converted to a chloro group using reagents like phosphoryl chloride. nih.gov This subsequent 4-chloropyrimidine (B154816) is a highly versatile intermediate for nucleophilic aromatic substitution reactions, enabling the introduction of a wide range of functional groups at this position. nih.gov

These transformations, combined with the reactivity of the chloroethyl side chain, open pathways to a vast chemical space of fused pyrimidine derivatives, including pyrimido[4,5-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and other complex polycyclic systems sought after in drug discovery. nih.govresearchgate.net

| Reactive Site | Reaction Type | Potential Reagent(s) | Resulting Structure/System |

|---|---|---|---|

| 5-(2-chloroethyl) | Intramolecular Cyclization | NaSH, then oxidation or base | Fused Thiophene Ring (e.g., Thieno[2,3-d]pyrimidine) |

| 5-(2-chloroethyl) | Nucleophilic Substitution | Amines (R-NH₂), Thiols (R-SH) | Derivatized side chain at C5 |

| 4-OL | Chlorination | POCl₃ | 4-Chloropyrimidine intermediate |

| 2-Amino | Condensation/Cyclization | Orthoesters, β-ketoesters | Fused Triazole or Pyrimidine Rings |

Development of this compound as a Chemical Probe

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or in vivo context. While no specific research has been published on the development of this compound as a chemical probe, its structure contains features that make it an intriguing candidate for such an application.

The most significant feature is the 2-chloroethyl group, which can act as a reactive "warhead." This electrophilic moiety has the potential to form a covalent bond with a nucleophilic amino acid residue, such as cysteine, lysine, or histidine, within the binding site of a target protein. mdpi.com Covalent inhibitors and probes are of great interest because they can achieve high potency and prolonged duration of action. nih.govchemicalprobes.org The pyrimidine core itself can serve as the recognition element, designed to bind non-covalently to the target first, positioning the chloroethyl group for the subsequent covalent reaction. nih.govnih.gov

To be developed into a useful probe, the compound would require further modification, such as the attachment of a reporter tag (e.g., a fluorophore or a biotin (B1667282) handle) to allow for visualization or isolation of the target protein. Its selectivity would also need to be rigorously profiled to ensure it interacts specifically with the intended target. acs.orgresearchgate.net The development of pyrimidine-based covalent inhibitors for targets like kinases demonstrates the feasibility of this approach. nih.govacs.org

Strategies for Enhancing Target Selectivity and Potency (Academic Perspective)

Achieving high selectivity and potency is a central challenge in drug design. mit.edunih.gov For pyrimidine-based compounds, several rational strategies can be employed to optimize these properties. nih.govacs.orgnih.govresearchgate.net

Structure-Based Design and Scaffold Hopping : Utilizing X-ray crystallography or computational modeling of a target's binding site allows for the rational design of inhibitors. Modifications can be made to the pyrimidine scaffold to exploit unique features of the target's active site that are not present in closely related off-targets. acs.org For instance, targeting an inactive conformation of a kinase can provide a route to selectivity, as this conformation may be inaccessible to other kinases. acs.org Scaffold hopping, or replacing the core pyrimidine structure with a different heterocycle while maintaining key binding interactions, can also lead to improved selectivity profiles. nih.gov

Exploiting Subtle Binding Site Differences : Even highly similar binding sites, such as the ATP pocket across the human kinome, have subtle differences in shape, flexibility, and the location of key water molecules. nih.govacs.org Ligands can be designed to create a steric clash with an off-target or to form an interaction that is only possible with the intended target. nih.gov Modifying substituents on the pyrimidine ring can tune the compound's shape and electrostatics to perfectly complement the target, thereby increasing both potency and selectivity. nih.govacs.org

Structure-Activity Relationship (SAR) Studies : Systematic modification of the pyrimidine core at its various positions (e.g., the 2-amino group, the 5-position side chain) and evaluating the effect on biological activity is a classic and effective strategy. nih.govnih.govnih.govfrontiersin.orgacs.org This empirical approach provides valuable data that guides the optimization process. For example, SAR studies on pyrido[2,3-d]pyrimidine (B1209978) inhibitors revealed that introducing specific side chains could dramatically enhance potency and bioavailability. nih.govacs.org

| Strategy | Principle | Example Application |

|---|---|---|

| Structure-Based Design | Exploit unique features of the target's active site (shape, electrostatics, flexibility). nih.govacs.org | Designing inhibitors that bind to an inactive kinase conformation not accessible to off-targets. acs.org |

| SAR Studies | Systematically modify the chemical structure to map the relationship between structure and biological activity. frontiersin.org | Altering substituents on the pyrimidine ring to identify groups that enhance binding affinity. acs.org |

| Charge Optimization | Tune the electrostatic properties of the ligand to achieve a favorable balance between intermolecular interactions and desolvation penalties. nih.gov | Modifying functional groups to improve electrostatic complementarity with the target protein. |

| Targeting Allosteric Sites | Bind to a secondary site on the target protein, which is often less conserved than the primary active site. nih.gov | Developing inhibitors that bind to an allosteric pocket unique to the target kinase. |

Exploration of Emerging Biological Targets for Pyrimidine Compounds (Based on in vitro Findings)

The pyrimidine scaffold is a prolific source of inhibitors for a diverse range of biological targets, particularly protein kinases, which are central regulators of cellular processes and frequently dysregulated in diseases like cancer. benthamscience.comdongguk.edu In vitro studies have identified numerous pyrimidine derivatives with potent activity against emerging and established therapeutic targets.

Protein Kinases : This is the most well-established area for pyrimidine inhibitors.

Aurora and Polo-Like Kinases (PLK) : These are key regulators of the cell cycle, and their inhibition is a strategy for cancer therapy. Pyrimidine derivatives have shown potent inhibition of Aurora A (AURKA) and Aurora B (AURKB) with IC₅₀ values in the low nanomolar range (e.g., 7.1 nM for AURKA and 25.7 nM for AURKB for one potent compound). nih.govnih.gov

Focal Adhesion Kinase (FAK) : FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival, making it a target for metastatic cancers. researchgate.netnih.gov Pyrrolo[2,3-d]pyrimidine and diphenylpyrimidine derivatives have been developed as potent FAK inhibitors, with some showing IC₅₀ values as low as 1.89 nM. nih.govnih.govrsc.org

Hematopoietic Progenitor Kinase 1 (HPK1) : As a negative regulator of T-cell signaling, inhibiting HPK1 is a promising strategy in cancer immunotherapy. bohrium.comnih.gov Novel pyrazolo[3,4-d]pyrimidine and diaminopyrimidine derivatives have been identified as potent and selective HPK1 inhibitors, with IC₅₀ values reaching 29.0 nM and 0.8 nM in different studies. bohrium.comnih.govresearchgate.netnih.govacs.org

Other Kinases : Pyrimidine-based compounds have also been developed as inhibitors of EGFR, HER2, VEGFR2, c-Src, and CDKs, with many showing high potency in enzymatic assays. nih.govmdpi.comnih.govmdpi.comresearchgate.net For example, one pyrido[2,3-d]pyrimidine derivative inhibited FGFr, EGFr, and c-src with IC₅₀ values of 0.13 µM, 0.45 µM, and 0.22 µM, respectively. nih.govnih.gov

Microtubules : Beyond kinases, pyrimidines can also function as microtubule-targeting agents (MTAs). nih.gov These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Novel pyrazolo[4,3-d]pyrimidine derivatives have shown excellent potency with GI₅₀ values in the sub-nanomolar range against a majority of tumor cell lines in the NCI-60 panel. nih.govnih.gov

| Target Class | Specific Target | Pyrimidine Scaffold Example | Reported In Vitro Potency (IC₅₀/GI₅₀) | Potential Therapeutic Area |

|---|---|---|---|---|

| Protein Kinase | Aurora Kinase A/B | N-trisubstituted pyrimidine | IC₅₀ = 7.1 nM (AURKA), 25.7 nM (AURKB) nih.gov | Cancer |

| Protein Kinase | Focal Adhesion Kinase (FAK) | 7H-pyrrolo[2,3-d]pyrimidine | IC₅₀ = 1.89 nM nih.gov | Cancer (Metastasis) |

| Protein Kinase | Hematopoietic Progenitor Kinase 1 (HPK1) | 1H-pyrazolo[3,4-d]pyrimidine | IC₅₀ = 29.0 nM bohrium.comnih.gov | Cancer (Immunotherapy) |

| Protein Kinase | EGFR, HER2, VEGFR2, CDK2 | pyrrolo[2,3-d]pyrimidine | IC₅₀ = 40-204 nM mdpi.com | Cancer |

| Cytoskeletal Protein | Tubulin | Pyrazolo[4,3-d]pyrimidine | GI₅₀ ≤ 10 nM nih.govnih.gov | Cancer |

| Protein Isomerase | Pin1 | 2-chloro-5-nitropyrimidine | IC₅₀ = 3.15 µM (covalent) nih.gov | Cancer |

Q & A

What are the established synthetic routes for 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis typically involves multi-step reactions, starting with a pyrimidine core functionalized via nucleophilic substitution or cyclization. For example:

- Step 1: Prepare a pyrimidine precursor (e.g., 2-amino-4-hydroxypyrimidine derivatives) using formamidine or cyanoacetate coupling under reflux conditions .

- Step 2: Introduce the 2-chloroethyl group via alkylation or chlorination. Chlorination agents like POCl₃ or SOCl₂ may be employed under controlled temperatures (60–80°C) to avoid side reactions .

- Optimization: Yield improvements (e.g., from 25% to >70%) are achieved by adjusting solvent polarity (e.g., DMF vs. THF), reaction time, and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography ensures high purity .

How does the 2-chloroethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to other alkyl halides?

Answer:

The 2-chloroethyl group exhibits distinct steric and electronic effects:

- Electronic Effects: The β-chlorine atom increases electrophilicity at the α-carbon, enhancing reactivity toward nucleophiles (e.g., amines, thiols). This contrasts with methyl or ethyl groups, which lack such polarization .

- Steric Effects: The ethyl chain’s flexibility allows better access to nucleophiles compared to bulkier substituents (e.g., diphenylmethyl). This balance between reactivity and steric hindrance is critical for designing derivatives for biological assays .

- Methodological Insight: Kinetic studies using NMR or HPLC can track substitution rates, while DFT calculations predict regioselectivity in multi-step reactions .

What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Answer:

Key Techniques:

- ¹H/¹³C NMR: Assign peaks based on substituent effects. For example, the hydroxyl proton (4-OH) typically appears downfield (δ 10–12 ppm), while the 2-chloroethyl group shows splitting patterns at δ 3.5–4.5 ppm .

- HRMS: Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Discrepancies >2 ppm require re-evaluation of synthetic intermediates .

- X-ray Crystallography: Resolves ambiguous stereochemistry, particularly for derivatives used in coordination chemistry (e.g., metal complexes) .

How can computational methods predict the biological activity of this compound, and how do they align with experimental data?

Answer:

Advanced Methodologies:

- DFT Calculations: Evaluate electron density distribution to identify reactive sites (e.g., nucleophilic 4-OH or electrophilic chloroethyl group). These align with experimental observations of hydrogen bonding in enzyme inhibition .

- Molecular Docking: Simulate binding to targets like dihydrofolate reductase (DHFR). For example, the pyrimidine ring’s planarity and substituent orientation correlate with IC₅₀ values from enzymatic assays .

- Validation: Compare computational binding energies with experimental inhibition constants (Kᵢ) to refine force-field parameters .

How should researchers resolve contradictions in reported yields or purity for similar pyrimidine derivatives?

Answer:

Data Analysis Strategies:

- Source Comparison: Cross-reference synthetic protocols (e.g., reaction time, solvent) from peer-reviewed studies versus patents. For instance, extended reflux times (24 vs. 12 hours) may explain yield discrepancies .

- Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., dechlorinated or oxidized derivatives). Adjust quenching conditions (e.g., rapid cooling) to minimize degradation .

- Reproducibility: Replicate methods with strict control of humidity and oxygen levels, as moisture-sensitive intermediates (e.g., chloropyrimidines) often degrade under suboptimal conditions .

What strategies are effective for modifying the pyrimidine core to enhance solubility without compromising bioactivity?

Answer:

Advanced Structural Modifications:

- Polar Substituents: Introduce hydroxyl or amino groups at non-critical positions (e.g., 6-position) to improve aqueous solubility. Monitor bioactivity via cytotoxicity assays .

- Prodrug Design: Convert the 4-OH group to a phosphate ester, which hydrolyzes in vivo. Validate stability using simulated gastric fluid (pH 1.2–3.5) and plasma .

- Co-crystallization: Use co-solvents (e.g., PEG 400) or cyclodextrins to enhance solubility while maintaining crystallinity for X-ray studies .

What safety precautions are essential when handling this compound in laboratory settings?

Answer:

Safety Protocols:

- PPE: Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure. The chloroethyl group is a potential alkylating agent, requiring strict containment .

- Waste Disposal: Quench reactive intermediates with sodium bicarbonate before disposal. Avoid aqueous neutralization of chlorinated byproducts to prevent HCl gas release .

- Emergency Measures: For spills, adsorb with vermiculite and treat with 10% sodium thiosulfate to reduce toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.